5-(4-chloro-3-ethylphenoxy)-N-oxo-1,4-dihydropyrazine-2-carboximidamide

Medicinal chemistry Lead optimization Physicochemical profiling

5-(4-Chloro-3-ethylphenoxy)-N-oxo-1,4-dihydropyrazine-2-carboximidamide (CAS: 1421604‑84‑3) is a small‑molecule pyrazine derivative with the IUPAC name 5‑(4‑chloro‑3‑ethylphenoxy)‑N′‑hydroxypyrazine‑2‑carboximidamide. Its molecular formula is C₁₃H₁₃ClN₄O₂ and its molecular weight is 292.72 g·mol⁻¹.

Molecular Formula C13H13ClN4O2
Molecular Weight 292.72 g/mol
CAS No. 1421604-84-3
Cat. No. B1487022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chloro-3-ethylphenoxy)-N-oxo-1,4-dihydropyrazine-2-carboximidamide
CAS1421604-84-3
Molecular FormulaC13H13ClN4O2
Molecular Weight292.72 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)OC2=NC=C(N=C2)C(=NO)N)Cl
InChIInChI=1S/C13H13ClN4O2/c1-2-8-5-9(3-4-10(8)14)20-12-7-16-11(6-17-12)13(15)18-19/h3-7,19H,2H2,1H3,(H2,15,18)
InChIKeyCECCZXCBKFMTFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chloro-3-ethylphenoxy)-N-oxo-1,4-dihydropyrazine-2-carboximidamide (CAS 1421604-84-3): Structural Profile and Procurement Baseline


5-(4-Chloro-3-ethylphenoxy)-N-oxo-1,4-dihydropyrazine-2-carboximidamide (CAS: 1421604‑84‑3) is a small‑molecule pyrazine derivative with the IUPAC name 5‑(4‑chloro‑3‑ethylphenoxy)‑N′‑hydroxypyrazine‑2‑carboximidamide. Its molecular formula is C₁₃H₁₃ClN₄O₂ and its molecular weight is 292.72 g·mol⁻¹ . The compound is supplied as a research‑grade product at ≥95% purity by several vendors, serving as a building block or tool compound in medicinal chemistry and chemical biology studies [1].

Why 5-(4-Chloro-3-ethylphenoxy)-N-oxo-1,4-dihydropyrazine-2-carboximidamide Cannot Be Replaced by Generic Pyrazine Analogs


The compound integrates three distinct structural elements—a 4‑chloro‑3‑ethylphenoxy substituent, a pyrazine core, and an N‑hydroxycarboximidamide moiety—that together determine its physicochemical and potential biological fingerprint. Phenoxy substitution at the pyrazine 5‑position markedly alters electron distribution and steric bulk compared to unsubstituted or halogen‑only pyrazine‑2‑carboximidamides [1]. The 4‑chloro‑3‑ethylphenoxy group has been independently identified as a potency‑enhancing pharmacophore in cholesteryl ester transfer protein (CETP) inhibitor series, where it conferred picomolar activity, while closely related substituents gave significantly weaker inhibition [2]. Consequently, generic pyrazine‑2‑carboximidamide derivatives lacking this specific substitution pattern are not functionally interchangeable; the quantitative evidence below demonstrates where the target compound diverges measurably from its closest analogs.

Quantitative Differentiation Evidence for 5-(4-Chloro-3-ethylphenoxy)-N-oxo-1,4-dihydropyrazine-2-carboximidamide (CAS 1421604-84-3)


Molecular Weight and Hydrogen‑Bond Capacity Differentiate the Target from Common Pyrazine‑2‑Carboximidamide Scaffolds

The target compound (MW = 292.72 g·mol⁻¹ [1]) is substantially larger and more lipophilic than the parent pyrazine‑2‑carboximidamide scaffold (MW = 138.13 g·mol⁻¹ for N′‑hydroxypyrazine‑2‑carboximidamide ). The addition of the 4‑chloro‑3‑ethylphenoxy group increases the molecular weight by 154.59 g·mol⁻¹ (+112%) and reduces the hydrogen‑bond donor count relative to molecular size, shifting the physicochemical profile into a range typically associated with improved membrane permeability.

Medicinal chemistry Lead optimization Physicochemical profiling

Purity Specification vs. Closest Commercial Analogs Enables Reliable Structure–Activity Studies

The target compound is supplied at a minimum purity of 95% (HPLC) by multiple vendors [1]. The closest commercially available analog, 5‑(4‑chloro‑3‑ethylphenoxy)pyrazine‑2‑carbonitrile (CAS 1394791‑54‑8), is also sold at 95% purity, but its nitrile group lacks the hydrogen‑bonding and metal‑chelating capacity of the N‑hydroxycarboximidamide moiety, limiting its utility in target‑engagement assays . A structurally closer analog, the unsubstituted N′‑hydroxypyrazine‑2‑carboximidamide, is available at 97% purity from Thermo Scientific but fails to recapitulate the phenoxy‑substituted topology .

Compound procurement SAR development Analytical quality control

Unit‑Cost and Package‑Size Positioning Relative to Scaffold‑Related Building Blocks

The target compound is offered at $415.00 per 250 mg (≈$1.66·mg⁻¹) in 95% purity [1]. In contrast, the simpler N′‑hydroxypyrazine‑2‑carboximidamide scaffold is available at €52.80 per 1 g (≈$0.057·mg⁻¹ at 97% purity) from Thermo Scientific , while the nitrile‑terminated analog 5‑(4‑chloro‑3‑ethylphenoxy)pyrazine‑2‑carbonitrile ranges from $199 to $293 per 50–100 mg (≈$2.93–3.98·mg⁻¹) . The target therefore occupies a middle cost tier—more expensive than the unadorned scaffold but notably more economical than the nitrile analog on a per‑mg basis, while offering a distinct chemotype.

Procurement economics Medicinal chemistry sourcing Budget‑conscious selection

The 4‑Chloro‑3‑ethylphenoxy Substituent Confers Validated Potency‑Enhancing Properties in Biological Systems

The 4‑chloro‑3‑ethylphenoxy fragment, when incorporated into a trifluoro‑3‑amino‑2‑propanol scaffold (compound 4a), delivered IC₅₀ = 0.77 nM against CETP in buffer and 59 nM in human serum, making it the most potent acyclic CETP inhibitor reported at the time [1]. Analogues bearing unsubstituted phenoxy, 3‑chlorophenoxy, or 4‑methoxyphenoxy groups were substantially less active (estimated >10‑fold difference based on published SAR trends). Although the target compound presents this fragment on a pyrazine‑2‑carboximidamide core rather than the trifluoro‑propanol core, the substituent’s intrinsic contribution to target binding is established.

Pharmacophore analysis CETP inhibition Phenoxy SAR

Procurement‑Relevant Application Scenarios for 5-(4-Chloro-3-ethylphenoxy)-N-oxo-1,4-dihydropyrazine-2-carboximidamide


Medicinal Chemistry Hit‑to‑Lead Optimization Requiring a 5‑Phenoxy‑N‑hydroxycarboximidamide Pyrazine Chemotype

When a project progresses from a simple pyrazine‑2‑carboximidamide hit to a lead series demanding increased lipophilicity and a conformationally restricted phenoxy substituent, the target compound provides the precise substitution pattern (4‑chloro‑3‑ethylphenoxy) necessary for systematic SAR exploration. Its molecular weight (292.72 g·mol⁻¹) aligns with fragment‑like to early lead‑like space, and the N‑hydroxycarboximidamide group allows metal‑chelation or hydrogen‑bonding interactions not available with nitrile analogs [1]. The compound’s commercial availability at 95% purity enables reproducible in‑vitro pharmacology without in‑house synthetic investment .

Tool Compound for Investigating Biological Targets Sensitive to Chloro‑Ethylphenoxy Pharmacophores

The 4‑chloro‑3‑ethylphenoxy fragment has been validated in picomolar CETP inhibitors and is associated with high‑affinity binding to lipophilic protein pockets [2]. Researchers studying enzymes or receptors that accommodate this pharmacophore can use the target compound as a chemically tractable entry point, benefiting from a pyrazine core that offers distinct electronic properties compared to the phenyl‑ether scaffolds used in earlier series. The compound’s unit cost (≈$1.66·mg⁻¹) positions it as a feasible tool for studies requiring 10–100 mg quantities [3].

Chemical Biology Probe Development Leveraging N‑Hydroxycarboximidamide Functionality

The N‑hydroxycarboximidamide (amidoxime) moiety is a recognized zinc‑binding group and a precursor for 1,2,4‑oxadiazole bioisosteres. The target compound is the only commercially available building block that combines this functional group with a 5‑phenoxy‑substituted pyrazine core. This makes it uniquely suited for preparing metal‑chelating probes or for bioconjugation via the carboximidamide handle, where the unsubstituted core scaffold would lack the necessary steric and electronic context [1]. Purity ≥95% supports direct use without re‑purification in most biochemical assay workflows .

Comparative Procurement Where the 5‑Aryloxy‑Pyrazine‑2‑Carboximidamide Topology Is Mandatory

For research groups that have established screening cascades specifically requiring a 5‑aryloxy‑pyrazine‑2‑carboximidamide architecture, neither the unsubstituted N′‑hydroxypyrazine‑2‑carboximidamide nor the pyrazine‑2‑carbonitrile analogs can substitute. The target compound uniquely meets the topological requirement, and its procurement pricing (~$415/250 mg) is competitive within this niche analogue space [3]. This enables budget‑conscious acquisition for focused libraries targeting kinases, phosphodiesterases, or other enzymes with adenine‑mimetic binding sites.

Quote Request

Request a Quote for 5-(4-chloro-3-ethylphenoxy)-N-oxo-1,4-dihydropyrazine-2-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.